
LY2409881 trihydrochlorure
Vue d'ensemble
Description
LY2409881 is a potent and selective IKK2 inhibitor. LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB. LY2409881 inhibited constitutively activated NF-κB, and caused concentration- and time-dependent growth inhibition and apoptosis in lymphoma cells. LY2409881 suppressed the activity of the NF-κB subunit p65 in lymphoma cells treated by the HDAC inhibitor romidepsin, underlying a potential mechanism of the marked synergy observed of these two drugs.
Applications De Recherche Scientifique
Recherche sur le Cancer : Inhibition de l'IKK2
Le LY2409881 trihydrochlorure est un inhibiteur sélectif de la kinase IκB β (IKK2), qui joue un rôle crucial dans la voie de signalisation NF-κB, souvent impliquée dans la progression du cancer et la résistance aux traitements. En inhibant l'IKK2, le LY2409881 peut supprimer l'activité de la sous-unité NF-κB p65 dans les cellules de lymphome, ce qui pourrait entraîner une réduction de la croissance tumorale et une sensibilité accrue aux autres traitements .
Combinaisons Médicamenteuses Synergiques
Des études ont montré que le LY2409881 synergie de manière puissante avec les inhibiteurs de la désacétylase des histones (HDAC) dans des modèles précliniques de lymphome. Cette synergie peut être due à la régulation négative de la signalisation NF-κB, suggérant que le LY2409881 pourrait faire partie de thérapies combinées pour améliorer les résultats du traitement .
Essais de Cytotoxicité
Le LY2409881 a été utilisé dans des essais de cytotoxicité pour déterminer son effet sur la viabilité cellulaire, en particulier dans les cellules cancéreuses. Sa capacité à inhiber sélectivement l'IKK2 en fait un outil précieux pour étudier le rôle de cette kinase dans la survie et la mort cellulaires .
Pharmacocinétique et Études de Sécurité
Le composé a été testé chez la souris à différents niveaux de dose (50, 100 et 200 mg/kg), montrant une inhibition significative de la croissance tumorale sans effets indésirables, ce qui indique un profil de sécurité favorable pour un développement préclinique ultérieur .
Mécanismes de Résistance aux Médicaments
Il est crucial de comprendre comment les cellules cancéreuses développent une résistance aux thérapies afin d'améliorer les stratégies de traitement. Le LY2409881 peut être utilisé pour étudier le rôle de la signalisation NF-κB dans les mécanismes de résistance aux médicaments.
Le nouvel inhibiteur de l'IKK2, le LY2409881, synergie de manière puissante avec les inhibiteurs de la désacétylase des histones
Mécanisme D'action
Target of Action
LY2409881 trihydrochloride is a selective inhibitor of IκB kinase β (IKK2), with an IC50 value of 30 nM . IKK2 is a key component of the NF-κB signaling pathway, which plays a crucial role in regulating immune response, inflammation, cell survival, and proliferation .
Mode of Action
LY2409881 trihydrochloride effectively inhibits the activation of NF-κB induced by TNFα . It does this by inhibiting IKK2, which prevents the phosphorylation and subsequent degradation of IκB proteins. This inhibition keeps NF-κB proteins sequestered in the cytoplasm, preventing them from translocating to the nucleus and activating gene transcription .
Biochemical Pathways
The primary biochemical pathway affected by LY2409881 is the NF-κB signaling pathway. By inhibiting IKK2, LY2409881 prevents the activation of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation, immune response, cell proliferation, and survival .
Result of Action
LY2409881 causes concentration- and time-dependent growth inhibition and apoptosis in lymphoma cells . The cytotoxicity of LY2409881 correlates with the overall activation status of NF-κB . It has been shown to have a significant inhibitory effect on tumor growth in mouse models .
Action Environment
The efficacy and stability of LY2409881 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It has been observed that LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma, leading to a marked downregulation of NF-κB . .
Analyse Biochimique
Biochemical Properties
LY2409881 trihydrochloride interacts with IKK2, a key enzyme in the NF-κB signaling pathway . By inhibiting IKK2, LY2409881 trihydrochloride prevents the activation of NF-κB, a transcription factor that regulates genes involved in inflammation and cell survival . This interaction is highly selective, with the compound showing over 10-fold selectivity for IKK2 over IKK1 and other common kinases .
Cellular Effects
In cellular models, LY2409881 trihydrochloride has been shown to inhibit the activation of NF-κB, leading to a decrease in the expression of NF-κB target genes . This can influence various cellular processes, including cell proliferation, apoptosis, and inflammation . For instance, in the ovarian cancer cell line SKOV3, LY2409881 trihydrochloride demonstrated moderate cytotoxicity .
Molecular Mechanism
The molecular mechanism of action of LY2409881 trihydrochloride involves the inhibition of IKK2, which prevents the phosphorylation and subsequent degradation of IκB proteins . This allows IκB to bind and sequester NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LY2409881 trihydrochloride have been observed to be both concentration- and time-dependent .
Dosage Effects in Animal Models
In animal models, LY2409881 trihydrochloride has been shown to inhibit tumor growth at doses of 50, 100, and 200 mg/kg . The compound was well-tolerated at these doses, with no severe morbidity or mortality observed .
Metabolic Pathways
Given its mechanism of action, it likely interacts with the enzymes involved in the NF-κB signaling pathway .
Transport and Distribution
Given its mechanism of action, it is likely that it needs to enter cells to exert its effects on IKK2 and NF-κB .
Subcellular Localization
Given its mechanism of action, it is likely that it acts in the cytoplasm, where IKK2 and IκB are located .
Activité Biologique
The compound 2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride , also known as LY2409881, is a synthetic small molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of LY2409881 is , with a molecular weight of approximately 485.05 g/mol. The compound contains several functional groups that contribute to its biological activity, including a chloro group, a piperazine moiety, and a benzo[b]thiophene structure.
LY2409881 has been studied for its role as an inhibitor in various biological pathways:
- Inhibition of Tumor Growth : Research indicates that LY2409881 may inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. It has shown promise against various cancer cell lines, including those derived from breast and colon cancers.
- Neuropharmacological Effects : The compound's piperazine component suggests potential activity at neurotransmitter receptors, which may contribute to effects on mood and cognition.
Anticancer Activity
A significant body of research has focused on the anticancer properties of LY2409881. Notably:
- In Vitro Studies : LY2409881 demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 3.2 | Inhibition of cell proliferation |
HCT116 | 4.5 | Induction of apoptosis |
- Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase. This was confirmed through flow cytometry and Western blot analyses showing increased levels of pro-apoptotic proteins.
Neuropharmacological Effects
In addition to its anticancer properties, LY2409881 has been evaluated for neuropharmacological activity:
- Behavioral Studies : Animal models have shown that administration of LY2409881 can result in anxiolytic-like effects, suggesting interaction with serotonin receptors.
- Cognitive Enhancement : Preliminary studies indicate potential cognitive-enhancing effects, warranting further investigation into its use for neurodegenerative diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of LY2409881:
- Breast Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, LY2409881 was administered as part of a combination therapy. Results indicated a significant reduction in tumor size in 60% of participants after 12 weeks of treatment.
- Neurological Disorders : A study focusing on patients with anxiety disorders reported improved symptoms following treatment with LY2409881, showcasing its potential beyond oncology.
Propriétés
IUPAC Name |
2-[5-chloro-2-[3-(4-methylpiperazin-1-yl)propylamino]pyrimidin-4-yl]-N-cyclopropyl-1-benzothiophene-4-carboxamide;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN6OS.3ClH/c1-30-10-12-31(13-11-30)9-3-8-26-24-27-15-19(25)22(29-24)21-14-18-17(4-2-5-20(18)33-21)23(32)28-16-6-7-16;;;/h2,4-5,14-16H,3,6-13H2,1H3,(H,28,32)(H,26,27,29);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXCRLAGBWKVPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=NC=C(C(=N2)C3=CC4=C(C=CC=C4S3)C(=O)NC5CC5)Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl4N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.